molecular formula C11H15ClN2O3 B613056 H-Asp(obzl)-NH2 hcl CAS No. 199118-68-8

H-Asp(obzl)-NH2 hcl

Cat. No. B613056
CAS RN: 199118-68-8
M. Wt: 222,24*36,45 g/mole
InChI Key: STBSUQZEDYTKDV-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Asp(obzl)-NH2 hcl, also known as hydrochloride of N-acetyl-L-aspartyl-L-phenylalanine, is a synthetic amino acid derivative that is used in various biochemical and physiological studies. It is a highly versatile compound with a wide range of applications, including synthesis, scientific research, and laboratory experiments. This article will provide an overview of the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for H-Asp(obzl)-NH2 hcl.

Scientific Research Applications

Solvent Effects on Redox Properties

The study of ferrocenoyl-dipeptides, including derivatives like Fc-Asp(OBzl)-Asp(OBzl)-OBzl, reveals how solvent properties can influence the redox behavior of these compounds. The research highlights the importance of hydrogen bonding and solvent interaction in determining the half-wave potential of these complexes, which is crucial for electrochemical applications (Baker, Kraatz, & Quail, 2001).

Peptide Stability and Transformation

Research on the stability of aminosuccinyl peptides and their transformation into piperazine-2,5-dione derivatives under specific conditions sheds light on the behavior of aspartyl peptides in acidic and neutral media. This study provides valuable insights for peptide synthesis and modification techniques (Schön & Kisfaludy, 2009).

Dipeptide Formation During Synthesis

Investigation into the synthesis of Z-Asp(OBzl)-OH has shown the side product formation of Z-Asp(OBzl)-Asp(OBzl)-OH, highlighting challenges in peptide synthesis regarding dipeptide formation. This study is crucial for refining synthetic methods to minimize unwanted byproducts (Iguchi, Kawasaki, & Okada, 2009).

Chiral Recognition through Molecular Imprinting

Molecularly imprinted materials derived from tetrapeptide derivatives, including H-Asp(OcHex)-Ile-Asp(OcHex)-Glu(OBzl)-CH2-, demonstrate the effect of environmental polarity on chiral recognition abilities. This research is pivotal for developing selective sensors and separation techniques based on molecular recognition (Kondo & Yoshikawa, 2001).

Catalysis and Enzymatic Reactions

Studies on catalysts such as H-Pro-Pro-Asp-NH2 for asymmetric aldol reactions highlight the significance of spatial arrangement and functional groups within peptide catalysts for efficient catalytic processes. These insights are instrumental in designing effective catalysts for chemical synthesis (Revell & Wennemers, 2008).

properties

IUPAC Name

benzyl (3S)-3,4-diamino-4-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c12-9(11(13)15)6-10(14)16-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,15);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBSUQZEDYTKDV-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Asp(obzl)-NH2 hcl

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